Home > Products > Screening Compounds P62608 > antithrombin Barcelona 2
antithrombin Barcelona 2 - 123644-73-5

antithrombin Barcelona 2

Catalog Number: EVT-1509731
CAS Number: 123644-73-5
Molecular Formula: C10H9N5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antithrombin Barcelona 2 is a variant of the naturally occurring anticoagulant protein, antithrombin. Antithrombin plays a crucial role in regulating blood coagulation by inhibiting various serine proteases involved in the coagulation cascade, such as thrombin and factor Xa. The Barcelona 2 variant is characterized by specific mutations that affect its structure and function, leading to altered anticoagulant activity.

Source

Antithrombin is primarily synthesized in the liver and circulates in the plasma. The Barcelona 2 variant was identified through molecular characterization studies involving patients with antithrombin deficiency. This variant was isolated from plasma samples using techniques such as chromatography on heparin, which exploits the protein's affinity for heparin-like substances .

Classification

Antithrombin belongs to the serpin superfamily, a group of proteins known for their ability to inhibit serine proteases. Variants like Barcelona 2 are classified based on their structural and functional differences from the wild-type antithrombin, impacting their anticoagulant efficacy and stability .

Synthesis Analysis

Methods

The synthesis of antithrombin Barcelona 2 involves recombinant DNA technology or isolation from human plasma. The typical method includes:

  1. Isolation: Plasma is collected from individuals diagnosed with antithrombin deficiency.
  2. Chromatography: Heparin affinity chromatography is employed to purify antithrombin from other plasma proteins based on its binding affinity for heparin.
  3. Characterization: The purified protein undergoes biochemical assays and molecular analysis to confirm its identity and assess its functional properties .

Technical Details

The purification process may include multiple steps such as ion-exchange chromatography and size-exclusion chromatography, ensuring high purity levels necessary for subsequent functional assays.

Molecular Structure Analysis

Structure

Data

The molecular weight of antithrombin is approximately 58 kDa, with a complex glycosylation pattern that can influence its stability and activity. Structural studies using techniques like X-ray crystallography or nuclear magnetic resonance may reveal details about the specific conformational changes associated with the Barcelona 2 variant .

Chemical Reactions Analysis

Reactions

Antithrombin functions primarily through the formation of stable complexes with serine proteases, inhibiting their activity. The interaction between antithrombin and thrombin or factor Xa is significantly enhanced in the presence of heparin, which induces a conformational change in antithrombin that exposes its reactive site.

Technical Details

The binding kinetics can be studied using surface plasmon resonance or other biophysical methods to quantify the affinity changes due to mutations present in the Barcelona 2 variant. These studies help elucidate how structural alterations impact functional inhibition of coagulation factors .

Mechanism of Action

Process

Antithrombin inhibits coagulation by forming irreversible complexes with target proteases such as thrombin and factor Xa. The mechanism involves:

  1. Binding: Antithrombin binds to heparin, which stabilizes its active conformation.
  2. Inhibition: The reactive site of antithrombin interacts with the active site of the serine protease, leading to inhibition.
  3. Complex Formation: A stable complex forms between antithrombin and the protease, preventing further coagulation activity.

Data

Studies indicate that heparin binding increases the inhibitory potency of antithrombin by up to 1000-fold, highlighting the critical role of this interaction in anticoagulation therapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Antithrombin is soluble in aqueous solutions but may exhibit altered solubility characteristics depending on glycosylation patterns.
  • Stability: Variants like Barcelona 2 may have reduced thermal stability compared to wild-type due to structural changes.

Chemical Properties

  • pH Stability: Antithrombin exhibits optimal activity at physiological pH (around 7.4).
  • Glycosylation: The degree of glycosylation affects both stability and activity; variations can lead to differences in anticoagulant efficacy among different variants .
Applications

Scientific Uses

Antithrombin Barcelona 2 has significant implications in clinical settings, particularly in diagnosing and managing thrombotic disorders. Its characterization aids in understanding congenital antithrombin deficiencies and tailoring anticoagulant therapies for affected patients.

Additionally, research into variants like Barcelona 2 contributes to broader studies on anticoagulation mechanisms, potentially leading to novel therapeutic strategies targeting coagulation pathways .

Introduction

Historical Context and Discovery of Antithrombin Barcelona 2

Antithrombin Barcelona-2 was first molecularly characterized in 1989 following its isolation from a patient plasma sample. Researchers employed a multi-step chromatographic purification process involving heparin-Sepharose at pH 6.0 and ion exchange on DEAE-Sephadex at pH 8.6 and 6.0. Through reverse-phase HPLC mapping of tryptic peptides combined with amino acid sequencing and mass spectrometry, the variant was identified as a point mutation resulting in the substitution of arginine by cysteine at position 47 (Arg47Cys) in the mature antithrombin protein. This represented the first documented cysteine substitution at this critical residue [1].

The nomenclature "Barcelona-2" follows the convention of naming antithrombin variants after their city of discovery, with this variant distinguished from an earlier Barcelona isolate. The discovery was pivotal in confirming the functional importance of residue 47 within the heparin-binding domain (HBD) of antithrombin. Unlike previously characterized mutations at this position (Rouen-I: Arg47His; Rouen-II: Arg47Ser), the cysteine substitution introduced unique structural consequences due to potential disulfide bond formation with small thiol molecules like cysteine, creating steric hindrance that dramatically reduced heparin affinity [1].

Table 1: Comparative Analysis of Antithrombin Arg47 Variants

Variant NameAmino Acid SubstitutionHeparin AffinityDimerization Observed?Functional Class
Barcelona-2Arg47CysSeverely decreasedNoType II HBS
Rouen-IArg47HisModerately decreasedYesType II HBS
Rouen-IIArg47SerModerately decreasedYesType II HBS
Cambridge IIAla384SerNormalNoType II RS

Interactive Note: Click column headers to sort variants by functional class or heparin affinity

Nomenclature and Classification of Antithrombin Variants

Antithrombin Barcelona-2 is systematically designated according to the Human Genome Variation Society (HGVS) standards as SERPINC1:c.139C>T (DNA level) or p.Arg47Cys (protein level), reflecting the cytosine-to-thymine transition at codon 47 of the SERPINC1 gene. It falls under the Type II heparin-binding site (HBS) subtype of antithrombin deficiencies in the ISTH classification system. This categorization is based on its specific impairment of heparin cofactor activity while retaining relatively normal progressive (heparin-independent) thrombin inhibitory capacity [2] [6].

The mutation occurs in exon 2 of the SERPINC1 gene located on chromosome 1q23-25. Unlike Type I deficiencies (quantitative reduction), Type II variants like Barcelona-2 exhibit qualitative defects. Within Type II, three subcategories exist: Reactive Site (RS) mutations affecting the protease binding region, HBS mutations impairing heparin binding, and Pleiotropic (PE) mutations with multiple effects. Barcelona-2 exemplifies a "pure" HBS defect where the primary functional deficit lies in heparin-mediated activation rather than inherent protease inhibition [2] [9].

Notably, the p.Arg47Cys substitution introduces an unpaired cysteine residue absent in normal antithrombin (which contains three invariant disulfide bonds: Cys8-Cys128, Cys21-Cys95, and Cys248-Cys430). This free thiol group does not form mixed disulfides with dithionitrobenzoic acid (DTNB), suggesting it may form disulfide bonds with small plasma thiols like cysteine or glutathione in vivo. This structural alteration explains the absence of dimerization observed in other cysteine-containing variants – steric hindrance from the bulky adduct prevents intermolecular bonding [1] [8].

Clinical Significance in Hereditary Thrombophilia

Antithrombin Barcelona-2 contributes to hereditary thrombophilia through a dominant-negative mechanism. Heterozygous carriers exhibit approximately 50% normal antithrombin activity in heparin cofactor assays but normal antigen levels, consistent with Type II deficiency. The lifetime thrombotic risk for such individuals is substantial, estimated at 70-85% compared to 50% for protein C/S deficiencies and 5-10% for Factor V Leiden heterozygotes. Thrombotic manifestations typically present as spontaneous deep vein thrombosis (DVT) and pulmonary embolism (PE), with initial events frequently occurring before age 30 [3] [6] [9].

The molecular pathogenesis involves severely compromised heparin-mediated activation. Physiological heparan sulfate on endothelial surfaces accelerates antithrombin's inhibition of thrombin and factor Xa by >1000-fold. Barcelona-2's heparin affinity is "dramatically decreased" due to steric obstruction by the cysteine adduct at position 47, a residue located within the critical D-helix of the heparin-binding domain. This disrupts the pentasaccharide-binding site (GlcNS-3S6S-IdoA2S-GlcNS6S), preventing the allosteric activation essential for rapid protease inhibition. Consequently, thrombin generation proceeds unchecked in microenvironments where physiological heparin-like glycosaminoglycans would normally localize anticoagulant activity [1] [4] [6].

Table 2: Hereditary Thrombophilia Prevalence and Thrombotic Risk Profiles

Thrombophilia TypePrevalence in General PopulationRelative Thrombotic Risk (Heterozygous)Common Thrombotic Manifestations
Antithrombin Deficiency (Type II HBS)1:2,000-5,00015-25x baselineDVT, PE, mesenteric, cerebral vein thrombosis
Factor V Leiden2-7% (Caucasian)3-8x baselineDVT, PE
Prothrombin G20210A1-4% (Caucasian)2-5x baselineDVT, PE, miscarriage
Protein C Deficiency1:200-5007-10x baselineDVT, PE, neonatal purpura fulminans

Interactive Note: Filter options available for prevalence or risk factor comparisons

Despite its strong thrombogenicity, Barcelona-2 presents diagnostic challenges. Routine functional assays using synthetic substrates (anti-Xa based) may overlook the defect since these primarily assess heparin-independent activity. Specialized assays measuring thrombin inhibition in the presence of heparin are required for detection. Genetic testing targeting SERPINC1 exon 2 provides definitive diagnosis, particularly important for asymptomatic family members. The variant exhibits variable expressivity, with some carriers experiencing recurrent thrombosis while others remain asymptomatic until exposed to secondary risks (e.g., pregnancy, surgery, oral contraceptives) [2] [6] [10].

Management focuses on aggressive thromboprophylaxis during high-risk periods. Unlike more common thrombophilias, patients with Barcelona-2 exhibit relative heparin resistance due to the impaired heparin-AT interaction. High-dose low-molecular-weight heparin (LMWH) or alternative anticoagulants (e.g., direct thrombin inhibitors) may be required. The ASH guidelines emphasize thrombophilia testing for patients with unprovoked thrombosis at young ages (<50 years), unusual site thrombosis, or strong family history – precisely the clinical scenarios where Barcelona-2 is most likely identified [5] [6] [10].

Properties

CAS Number

123644-73-5

Product Name

antithrombin Barcelona 2

Molecular Formula

C10H9N5

Synonyms

antithrombin Barcelona 2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.